(1-Methyl-1H-imidazol-2-yl)methanamine

Description

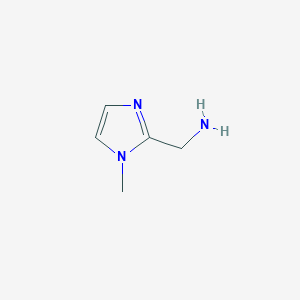

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1-methylimidazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-8-3-2-7-5(8)4-6/h2-3H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSMLGOAJXSDMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336440 | |

| Record name | (1-Methyl-1H-imidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124312-73-8 | |

| Record name | (1-Methyl-1H-imidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-1H-imidazol-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 1h Imidazol 2 Yl Methanamine Systems

Reactivity of the Imidazole (B134444) Nitrogen

The imidazole ring of (1-Methyl-1H-imidazol-2-yl)methanamine contains two nitrogen atoms with distinct electronic properties. The N1-nitrogen is methylated, rendering it a quaternary-like center within the aromatic system, while the N3-nitrogen possesses a lone pair of electrons and acts as a Lewis base. longdom.orgwikipedia.org This un-substituted nitrogen is the primary site for electrophilic attack and coordination to metal ions. longdom.org

The basicity of the N3-nitrogen (pKa of the conjugate acid is ~7.4) is slightly higher than that of unsubstituted imidazole, a consequence of the electron-donating methyl group at the N1 position. wikipedia.org This enhanced basicity makes it a potent nucleophile and a strong coordinating atom in the formation of metal complexes. nih.govmdpi.com Reactions at this site typically involve:

Protonation: Readily forms imidazolium (B1220033) salts upon treatment with acids.

Alkylation/Arylation: Can be further functionalized by reaction with alkyl or aryl halides, although this is less common when the primary amine is present due to competing reactivity.

Coordination: Acts as a strong σ-donor ligand to a wide variety of transition metals, forming stable coordination complexes. This coordination is a critical first step in many of the metal-induced pathways discussed below. mdpi.com

Reactivity of the Primary Amine Moiety

The primary amine (-CH2NH2) attached to the C2 position of the imidazole ring is a key functional group that exhibits typical nucleophilic amine chemistry. Its reactivity is central to the formation of larger, more complex molecular architectures. This moiety readily participates in a range of chemical transformations, including:

Aminomethylation: Reacts with formaldehyde (B43269) and other primary amines. researchgate.net

Acylation: Forms amides upon reaction with acyl chlorides or anhydrides.

Schiff Base Formation: Condenses with aldehydes and ketones to form imines, which can be valuable intermediates or ligands themselves.

Coordination: The nitrogen of the primary amine can also coordinate to metal centers, often acting in concert with the imidazole N3-nitrogen to form a stable five-membered chelate ring. nih.gov This bidentate coordination mode is fundamental to its role as a ligand in catalysis and materials science.

The dual functionality of this compound, possessing both a soft imidazole nitrogen and a harder primary amine nitrogen, allows it to act as a versatile chelating ligand for a variety of metal ions.

Metal-Induced Reaction Pathways

The coordination of this compound to a metal center can activate the ligand, enabling reaction pathways that are not accessible under normal conditions. The geometry and electronic properties of the resulting metal complex dictate the subsequent reactivity, leading to intricate molecular transformations.

Domino Fusion Reactions

Domino reactions, or cascade reactions, involve a series of intramolecular transformations initiated by a single event, leading to a significant increase in molecular complexity in one pot. In systems involving imidazole-amine ligands, metal coordination can trigger such cascades. For instance, a reaction of a related methylene-substituted imidazolone (B8795221) with copper(II) chloride in methanol (B129727) leads to an unexpected fused imidazo[1,2-c]pyrimidine (B1242154) system. researchgate.net This type of reaction involves initial coordination of the ligand to the copper center, followed by a sequence of intramolecular cyclizations and rearrangements.

While specific examples for this compound are not extensively detailed, analogous copper-catalyzed domino reactions are known to synthesize complex nitrogen heterocycles like 2-imino-1H-imidazol-5(2H)-ones and quinoxalines. nih.govresearchgate.net These processes often involve a sequence of aza-Michael additions, intramolecular cyclizations, and bond cleavage/rearrangement steps, all mediated by the metal center. nih.gov Iron(II)-catalyzed domino reactions of isoxazoles with imidazolium salts have also been reported to produce complex 4-imidazolylpyrrole derivatives, highlighting the utility of metal catalysis in constructing fused heterocyclic systems from imidazole precursors. nih.govbeilstein-journals.org

Table 1: Examples of Metal-Catalyzed Domino Reactions Leading to N-Heterocycles

| Catalyst System | Reactants | Product Type | Mechanistic Steps |

| Copper(II) | Guanidines, Enones | 2-imino-1H-imidazol-5(2H)-ones | Aza-Michael addition, intramolecular cyclization, C-C bond cleavage, 1,2-rearrangement, aerobic dehydrogenation. nih.gov |

| Iron(II)/Et3N | Isoxazoles, Imidazolium Salts | Methyl 4-imidazolylpyrrole-2-carboxylates | Relay catalysis involving multiple cyclization and rearrangement steps. nih.govbeilstein-journals.org |

| Copper(II) Chloride | Imidazolone derivative | Imidazo[1,2-c]pyrimidine | Coordination-induced intramolecular cyclization and rearrangement. researchgate.net |

Oxygen Insertion Mechanisms

Metal complexes are well-known to mediate oxidation reactions, including the insertion of oxygen atoms from sources like O2 or peroxides into a ligand framework. While direct oxygen insertion into the this compound ligand is not prominently documented, related processes provide mechanistic insight. The oxidation of the compound can form the corresponding imidazole N-oxides. In the synthesis of quinoxalines from o-phenylenediamine, which shares structural motifs, copper-catalyzed oxidative coupling using molecular oxygen as the oxidant is a key step. researchgate.netrsc.org

Ligand-Substrate Interaction Dynamics

The interaction of this compound, when acting as a ligand in a metal complex, with other substrate molecules is crucial for applications in catalysis and biomimetic chemistry. The imidazole moiety is a key component in the active sites of many metalloenzymes, such as hemoglobin and methane (B114726) monooxygenase, where it coordinates to the metal center and helps modulate its reactivity. mdpi.comnih.gov

When incorporated into a synthetic complex, the ligand influences the coordination sphere of the metal, affecting its Lewis acidity and redox potential. The primary amine can be further functionalized, allowing the ligand to be tethered to solid supports or integrated into larger supramolecular structures. The dynamics of interaction can involve:

Hydrogen Bonding: The amine group can form hydrogen bonds with substrates or other components of the reaction mixture, influencing orientation and activation.

Steric Shielding: The imidazole ring and its substituents can create a specific pocket around the metal center, providing steric control over substrate binding and subsequent reactions. nih.gov

Electronic Tuning: Modification of the imidazole ring or the amine moiety can tune the electron density at the metal center, thereby altering the catalytic activity of the complex.

The study of these interactions is often performed using spectroscopic techniques (NMR, UV-Vis) and computational modeling to understand the binding modes and rationalize the observed reactivity.

Coordination Chemistry and Metal Complexation with 1 Methyl 1h Imidazol 2 Yl Methanamine Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with (1-Methyl-1H-imidazol-2-yl)methanamine ligands typically involves the reaction of a salt of the desired metal with the ligand in a suitable solvent. The resulting complexes can then be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

A comprehensive search of available scientific literature did not yield specific research findings on the synthesis and characterization of Platinum(II) coordination compounds exclusively with the this compound ligand. While studies on Platinum(II) complexes with various other imidazole (B134444) and benzimidazole (B57391) derivatives are documented, detailing their synthesis, structural analysis, and potential applications, specific data for the title compound is not presently available.

Research has been conducted on the synthesis and characterization of Copper(II) complexes incorporating the this compound moiety as part of a larger multidentate ligand system. An example is the ligand 2-((((1-methyl-1H-imidazol-2-yl)methyl)(pyridin-2-ylmethyl)amino)methyl)phenol (HL2).

In one study, a Copper(II) complex with this ligand, formulated as [Cu(HL2)Cl2], was synthesized and characterized. rsc.orgresearchgate.net The characterization was carried out using UV-vis spectroscopy, elemental analysis, and electrochemical analysis. rsc.orgresearchgate.net

| Compound Formula | Characterization Methods |

| [Cu(HL2)Cl2] | UV-vis spectroscopy, Elemental Analysis, Electrochemical Analysis |

This complex was part of a broader study investigating the catalytic activity of various copper(II) complexes in the direct hydroxylation of benzene to phenol. rsc.orgresearchgate.net

A thorough review of existing research literature did not reveal specific studies on the synthesis and characterization of Cobalt(II) coordination compounds with this compound as the primary ligand. However, research on closely related ligands, such as (1-methyl-1H-imidazol-2-yl)methanol, has been reported. These studies describe the synthesis of Cobalt(II) complexes and their characterization by single-crystal X-ray diffraction, FT-IR, and UV-Vis spectroscopy, revealing different coordination geometries such as distorted octahedral and tetrahedral. researchgate.net

No specific research findings on the synthesis and characterization of Molybdenum coordination compounds with the this compound ligand were identified in the available scientific literature. Research in the field of Molybdenum coordination chemistry is extensive but appears to have not yet specifically focused on this particular ligand.

Ligand Design and Multidenticity

The ligand this compound possesses two potential donor sites for metal coordination: the nitrogen atom of the imidazole ring and the nitrogen atom of the methanamine group. This allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion.

Furthermore, this basic bidentate unit can be incorporated into larger, more complex ligand architectures to achieve multidenticity. An example of this is seen in the ligand 2-((((1-methyl-1H-imidazol-2-yl)methyl)(pyridin-2-ylmethyl)amino)methyl)phenol. In this design, the this compound core is functionalized with a pyridin-2-ylmethyl group and a phenolic group, creating a multidentate ligand capable of forming stable complexes with metal ions like Copper(II). rsc.orgresearchgate.net The design of such multidentate ligands is crucial for tuning the electronic and steric properties of the resulting metal complexes, which in turn can influence their reactivity and catalytic activity.

Structural Analysis of Coordination Environments

The structural analysis of coordination environments in metal complexes of this compound and its derivatives provides valuable insights into the bonding and geometry around the central metal ion. While specific structural data for complexes with the parent ligand is limited, information can be gleaned from related structures.

For the Copper(II) complex with the multidentate ligand 2-((((1-methyl-1H-imidazol-2-yl)methyl)(pyridin-2-ylmethyl)amino)methyl)phenol, [Cu(HL2)Cl2], while its specific crystal structure was not detailed in the initial findings, related complexes in the same study were characterized by X-ray single crystal diffraction analysis. rsc.orgresearchgate.net This technique is paramount in determining the precise coordination geometry, bond lengths, and bond angles within the complex.

Pentacoordinate Geometries

Pentacoordinate complexes, featuring a central metal ion surrounded by five donor atoms, exhibit a fascinating structural diversity, most commonly adopting either trigonal bipyramidal or square pyramidal geometries. The subtle energy differences between these two geometries often lead to facile interconversion and the existence of distorted intermediates. The steric and electronic properties of the coordinating ligands play a pivotal role in determining the preferred geometry.

In the context of this compound, its bidentate nature, coordinating through the imidazole nitrogen and the methanamine nitrogen, allows for the formation of five-coordinate complexes with the general formula [M(L)₂X]ⁿ⁺, where L is the bidentate ligand and X is a monodentate ligand. For instance, cobalt(II) is well-known to form five-coordinate complexes. In a related system, a cobalt(II) complex with a tripodal tetradentate ligand featuring imidazole donors and an additional imidazole ligand adopts a distorted trigonal bipyramidal geometry. In this structure, three nitrogen atoms from the tripodal ligand form the equatorial plane, while the apical positions are occupied by the fourth nitrogen of the tripodal ligand and the nitrogen from the additional imidazole ligand.

The preference for a trigonal bipyramidal versus a square pyramidal geometry is often dictated by the bite angle of the chelating ligands and the steric bulk of the substituents. For this compound, the flexible methylene (B1212753) linker between the imidazole ring and the amine group allows for a range of bite angles, which could accommodate either geometry depending on the metal ion and the other ligands present in the coordination sphere.

Table 1: Representative Bond Parameters in a Pentacoordinate Cobalt(II) Imidazole Complex

| Parameter | Value |

|---|---|

| Coordination Geometry | Distorted Trigonal Bipyramidal |

| Co-N (apical) | ~2.1 Å |

| Co-N (equatorial) | ~2.0 Å |

| N(apical)-Co-N(apical) | ~179° |

Note: Data presented is based on analogous cobalt(II) complexes with imidazole-containing ligands.

Square-Planar Geometries

Square-planar geometry is predominantly observed for metal ions with a d⁸ electron configuration, such as Ni(II), Pd(II), Pt(II), and Cu(II). The coordination of two bidentate this compound ligands to a suitable metal center can readily lead to the formation of a square-planar complex with the general formula [M(L)₂]ⁿ⁺.

The electronic properties of the imidazole ring, particularly its π-acceptor capability, can influence the d-orbital splitting of the metal center, further stabilizing the square-planar arrangement. In such complexes, the two this compound ligands would arrange in a plane around the central metal ion, with the nitrogen donors from the imidazole and methanamine moieties occupying the four coordination sites.

Table 2: Expected Coordination Parameters for a Square-Planar Copper(II) Complex with this compound

| Parameter | Expected Value |

|---|---|

| Coordination Geometry | Square-Planar |

| Cu-N (imidazole) | ~2.0 Å |

| Cu-N (methanamine) | ~2.0 Å |

| N-Cu-N (bite angle) | ~85-90° |

Note: These are predicted values based on similar reported structures.

Supramolecular Interactions in Metal Complexes

π-π Stacking Interactions

The presence of the aromatic imidazole ring in this compound provides a platform for π-π stacking interactions. These interactions occur between the electron-rich π-systems of adjacent imidazole rings, contributing to the stabilization of the crystal structure. The geometry of these interactions can vary, with common motifs including face-to-face and offset or slipped-stack arrangements.

Hydrogen Bonding Networks

Hydrogen bonding is another critical supramolecular interaction that directs the self-assembly of metal complexes in the solid state. The this compound ligand possesses a primary amine group (-NH₂) which can act as a hydrogen bond donor. Additionally, the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors.

In the crystalline state of metal complexes involving this ligand, extensive hydrogen bonding networks are anticipated. The amine protons can form hydrogen bonds with counter-anions or solvent molecules present in the crystal lattice. Furthermore, intermolecular hydrogen bonds can form between the amine group of one complex and the imidazole nitrogen of a neighboring complex, leading to the formation of extended supramolecular architectures. These hydrogen-bonding interactions, in concert with π-π stacking, dictate the final three-dimensional packing of the molecules.

Table 3: Common Hydrogen Bond Donors and Acceptors in Complexes of this compound

| Donor | Acceptor |

|---|---|

| Amine (-NH₂) | Imidazole Nitrogen |

| Amine (-NH₂) | Counter-anion (e.g., Cl⁻, NO₃⁻) |

Spectroscopic and Advanced Analytical Characterization Techniques for 1 Methyl 1h Imidazol 2 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides insights into the number of different types of protons and their neighboring environments. For (1-Methyl-1H-imidazol-2-yl)methanamine, the spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring, the methyl group, and the aminomethyl group.

The protons on the imidazole ring (H-4 and H-5) are anticipated to appear as doublets in the aromatic region, typically between δ 6.5 and 7.5 ppm. The N-methyl group would present as a sharp singlet further upfield, generally in the range of δ 3.5-4.0 ppm. The methylene (B1212753) protons of the aminomethyl group are expected to produce a singlet around δ 3.8-4.2 ppm, while the amine protons are likely to appear as a broad singlet that can exchange with deuterium (B1214612) oxide (D₂O). The exact chemical shifts and coupling constants are influenced by the solvent used for the analysis.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (imidazole) | ~ 6.8 - 7.2 | d | ~ 1-2 |

| H-5 (imidazole) | ~ 6.8 - 7.2 | d | ~ 1-2 |

| N-CH₃ | ~ 3.6 - 3.8 | s | - |

| CH₂-NH₂ | ~ 3.9 - 4.1 | s | - |

| NH₂ | Variable (broad) | s | - |

| Note: Predicted values are based on typical ranges for similar structural motifs and may vary based on solvent and experimental conditions. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR, including DEPT-135)

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. The spectrum of this compound is expected to display five distinct signals corresponding to the five carbon atoms in the molecule.

The C-2 carbon of the imidazole ring, being attached to two nitrogen atoms and the methanamine group, is expected to be the most downfield signal among the ring carbons, likely appearing above δ 140 ppm. The C-4 and C-5 carbons of the imidazole ring would resonate in the aromatic region, typically between δ 120 and 130 ppm. The N-methyl carbon signal is anticipated around δ 30-35 ppm, and the aminomethyl carbon (CH₂) is expected in a similar region, around δ 40-45 ppm.

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be instrumental in distinguishing the different types of carbon atoms. In a DEPT-135 spectrum, CH₃ and CH carbons appear as positive signals, CH₂ carbons as negative signals, and quaternary carbons (like C-2) are absent. This would allow for the unambiguous assignment of the N-methyl and aminomethyl carbons.

Table 2: Predicted ¹³C NMR and DEPT-135 Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

| C-2 (imidazole) | ~ 145 - 150 | Absent |

| C-4 (imidazole) | ~ 125 - 130 | Positive (CH) |

| C-5 (imidazole) | ~ 120 - 125 | Positive (CH) |

| N-CH₃ | ~ 30 - 35 | Positive (CH₃) |

| CH₂-NH₂ | ~ 40 - 45 | Negative (CH₂) |

| Note: Predicted values are based on typical ranges for similar structural motifs and may vary based on solvent and experimental conditions. |

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the compound is expected to readily form a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. The molecular formula of the compound is C₅H₉N₃, giving a molecular weight of 111.15 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z of approximately 112.16.

Further fragmentation of this parent ion can provide valuable structural information. Common fragmentation pathways for imidazole derivatives may involve cleavage of the side chain or ring opening.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm the molecular formula C₅H₉N₃ by comparing the experimentally measured exact mass of the [M+H]⁺ ion with the calculated theoretical mass.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 112.0869 |

| Note: The calculated exact mass is based on the most abundant isotopes of each element. |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural features.

Key expected vibrational modes include N-H stretching from the primary amine, C-H stretching from the aromatic imidazole ring and the aliphatic methyl and methylene groups, C=N and C=C stretching from the imidazole ring, and N-H bending from the amine group.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Imidazole Ring | C-H Stretch (aromatic) | 3000 - 3100 |

| Methyl/Methylene | C-H Stretch (aliphatic) | 2850 - 3000 |

| Imidazole Ring | C=N and C=C Stretch | 1500 - 1650 |

| Primary Amine (NH₂) | N-H Bend (scissoring) | 1580 - 1650 |

| Methylene (CH₂) | C-H Bend (scissoring) | ~ 1450 |

| Methyl (CH₃) | C-H Bend (asymmetric) | ~ 1450 |

| Methyl (CH₃) | C-H Bend (symmetric) | ~ 1375 |

| Note: Predicted values are based on typical ranges for the respective functional groups. |

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption and fluorescence spectroscopy are powerful tools for investigating the electronic transitions and photophysical properties of molecules. For this compound and its derivatives, these techniques provide insights into their electronic structure and potential as fluorescent probes or components in photoactive materials.

The electronic absorption spectra of imidazole derivatives are typically characterized by π→π* transitions within the imidazole ring. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the ring. For instance, the introduction of a methyl group at the N-1 position and a methanamine group at the C-2 position in this compound influences the energy of the molecular orbitals, leading to specific absorption maxima in the ultraviolet (UV) region. While specific UV-Vis spectral data for this compound is not extensively reported in publicly available literature, related imidazole derivatives show characteristic absorption bands. For example, studies on other imidazole-based fluorescent molecules have shown that N-methylation can have a profound effect on the molecular geometry, which in turn affects the electronic absorption and emission properties. semanticscholar.org

Fluorescence spectroscopy provides information about the emission properties of a molecule after it has absorbed light. Many imidazole derivatives exhibit fluorescence, and their emission characteristics, such as wavelength and quantum yield, are highly dependent on their molecular structure and environment. The formation of metal complexes with this compound can significantly modulate its fluorescence properties. Coordination to a metal ion can either enhance or quench the fluorescence, a phenomenon that can be exploited for sensing applications. For example, the fluorescence of some iminooxime ligands and their metal complexes has been studied, revealing intraligand (π→π*) fluorescence. researchgate.net The introduction of a methyl group on the imidazole ring can lead to a more twisted structure, which may result in aggregation-induced emission (AIE) properties. semanticscholar.org

Table 1: Spectroscopic Properties of Representative Imidazole Derivatives

| Compound/Derivative | Absorption Maxima (λ_max, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ_F) | Solvent | Reference |

| Imidazole-based D-A molecule | Not specified | Not specified | Not specified | Various polar solvents | semanticscholar.org |

| Iminooxime Ligand HL | Multiple bands | ~450 | Not specified | Chloroform | researchgate.net |

| Cu(II) complex of HL | Multiple bands | ~450 (quenched) | Not specified | Chloroform | researchgate.net |

Note: This table is illustrative and based on data for related imidazole derivatives due to the limited availability of specific data for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

The analysis of such structures provides valuable insights into how the this compound moiety might behave in the solid state. Key structural features that can be anticipated include:

Planarity of the Imidazole Ring: The imidazole ring itself is expected to be largely planar.

Conformation of the Methanamine Group: The torsion angle between the imidazole ring and the aminomethyl group will be a key conformational feature.

Intermolecular Interactions: Hydrogen bonding involving the amine group and the imidazole nitrogen atoms is expected to play a significant role in the crystal packing.

The synthesis and X-ray crystallographic characterization of metal complexes of this compound would be particularly insightful, revealing the coordination modes of the ligand and the geometry around the metal center.

Table 2: Crystallographic Data for a Related Imidazole Derivative

| Parameter | N¹-((1H-imidazol-2-yl)methylene)-N⁴-phenylbenzene-1,4-diamine |

| Chemical Formula | C₁₆H₁₄N₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.663 (5) |

| b (Å) | 5.063 (3) |

| c (Å) | 16.800 (5) |

| β (°) | 93.124 (5) |

| Volume (ų) | 1330.3 (10) |

| Z | 4 |

| Key Interactions | N—H⋯N hydrogen bonds, C—H⋯π interactions, π–π stacking |

| Reference | rsc.org |

Chromatographic Separation and Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its derivatives from complex mixtures. The choice of chromatographic method depends on the volatility, polarity, and stability of the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a common mode used for the separation of imidazole derivatives.

In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to the basic nature of the amine group in this compound, peak tailing can be an issue on silica-based columns. This can often be mitigated by using end-capped columns or by adding a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase to protonate the amine and silanol (B1196071) groups.

Detection in HPLC is commonly achieved using a UV detector, as the imidazole ring exhibits UV absorbance. The selection of the detection wavelength is based on the UV spectrum of the analyte to ensure maximum sensitivity.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. UPLC methods are particularly well-suited for the analysis of complex samples containing multiple imidazole derivatives.

UPLC is often coupled with mass spectrometry (MS), specifically tandem mass spectrometry (MS/MS), for highly selective and sensitive quantification. UPLC-MS/MS methods have been developed for the determination of various imidazole compounds in different matrices.

Table 3: Illustrative UPLC-MS/MS Parameters for Imidazole Analysis

| Parameter | Typical Value |

| Column | Acquity UPLC BEH C18 (or similar) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 1 - 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions | Specific to the analyte and its fragments |

Note: These are general parameters and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound has a relatively low molecular weight, its polarity and the presence of the primary amine group can lead to poor peak shape and adsorption on conventional GC columns.

To overcome these challenges, derivatization is often employed to convert the polar amine group into a less polar and more volatile derivative. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents. Alternatively, specialized GC columns that are deactivated for basic compounds, such as wax columns, can be used. chromforum.org

GC is most effectively coupled with a mass spectrometer (GC-MS) for identification and quantification. The mass spectrum provides a unique fragmentation pattern that serves as a fingerprint for the compound, allowing for confident identification. A method for the determination of imidazole-like compounds using GC-MS after derivatization with isobutyl chloroformate has been developed. gdut.edu.cn

Table 4: Summary of Chromatographic Techniques for Imidazole Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Derivatization | Detector |

| HPLC | C18, C8 | Acetonitrile/Methanol and Water (with additives) | Generally not required | UV, MS |

| UPLC | Sub-2 µm C18 | Acetonitrile/Methanol and Water (with additives) | Generally not required | MS/MS |

| GC | Wax, DB-5MS | Helium, Nitrogen | Often required (e.g., silylation, acylation) | FID, MS |

Computational and Theoretical Investigations of 1 Methyl 1h Imidazol 2 Yl Methanamine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as optimized geometries, reaction energies, and vibrational frequencies with high accuracy. While specific DFT studies exclusively focused on (1-Methyl-1H-imidazol-2-yl)methanamine are limited in published literature, extensive research on structurally related 1-methylimidazole and other imidazole (B134444) derivatives provides a strong basis for understanding its properties. researchgate.netnih.govresearchgate.net

Optimization of Molecular Geometries

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict key structural parameters.

The optimization process would define the bond lengths, bond angles, and dihedral angles of the imidazole ring, the N-methyl group, and the 2-methanamine side chain. The imidazole ring is expected to be nearly planar. The calculated geometric parameters for related imidazole compounds provide an illustrative reference for the expected values. For instance, DFT studies on imidazole derivatives have successfully compared optimized structures with experimental X-ray diffraction data, showing good agreement. iucr.orgresearchgate.net

Illustrative Geometrical Parameters from DFT Studies on Related Imidazole Compounds

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| Imidazole Ring C-N | 1.31 - 1.41 | |

| Imidazole Ring C=C | 1.37 - 1.39 | |

| Imidazole Ring Angles | 107 - 111 | |

| C(ring)-C(side chain) | ~1.50 | |

| C(side chain)-N(amine) | ~1.46 | |

| N(ring)-C(methyl) | ~1.47 |

Note: These values are representative and sourced from computational studies on various substituted imidazole molecules. The exact values for this compound would require specific calculation.

Prediction of Electronic Transitions and Vibrational Frequencies

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) and electronic spectra (UV-Visible) of molecules.

Vibrational Frequencies: Theoretical frequency calculations determine the normal modes of vibration. For this compound, characteristic frequencies can be assigned to specific functional groups. These assignments are crucial for interpreting experimental spectra. Key vibrational modes would include:

Imidazole Ring Stretching: C=C and C-N stretching vibrations, typically found in the 1400-1625 cm⁻¹ region. scirp.org

C-H Stretching: Aromatic C-H stretching from the imidazole ring and aliphatic C-H stretching from the methyl and methanamine groups.

N-H Bending: Bending vibrations from the primary amine group (-NH₂).

In-plane and Out-of-plane Bending: Various C-H and N-H bending modes that characterize the molecule's fingerprint region. scirp.org

Studies on similar molecules like imidazo[1,2-a]pyridine have shown that DFT calculations can reproduce vibrational wavenumbers with high accuracy, allowing for reliable assignments. researchgate.net

Electronic Transitions: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra by calculating the energies of excited states. The calculations yield information on absorption wavelengths (λ), excitation energies, and oscillator strengths, which correspond to the intensity of the absorption bands. For imidazole derivatives, π→π* and n→π* transitions are typically observed. mdpi.com

Illustrative Vibrational Frequencies from DFT Studies on Imidazole Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretching (Amine) | 3300 - 3500 |

| C-H Stretching (Aromatic) | 3000 - 3100 |

| C-H Stretching (Aliphatic) | 2850 - 3000 |

| C=N / C=C Ring Stretching | 1400 - 1625 |

| C-H In-plane Bending | 1000 - 1300 |

| C-H Out-of-plane Bending | 700 - 1000 |

Note: These are general ranges for functional groups found in substituted imidazoles. scirp.orgacs.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com

HOMO: Represents the ability to donate an electron and is associated with nucleophilic sites.

LUMO: Represents the ability to accept an electron and is associated with electrophilic sites.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and chemical reactivity. A smaller gap suggests the molecule is more reactive and can be more easily polarized. irjweb.comntu.edu.iq

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring and the lone pair of the exocyclic amine nitrogen. The LUMO is likely distributed across the π-system of the imidazole ring. The energy gap provides insight into the charge transfer interactions that can occur within the molecule. mdpi.comresearchgate.net

Illustrative FMO Data from DFT Studies on Related Heterocyclic Compounds

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzimidazole (B57391) Derivative | -6.29 | -1.81 | 4.48 |

| Substituted Imidazole | -5.28 | -1.27 | 4.01 |

Note: Data extracted from studies on related N-heterocyclic compounds to illustrate typical energy ranges. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the reactive sites for electrophilic and nucleophilic attacks. wolfram.comlibretexts.org

Negative Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack.

Positive Regions (Blue): Indicate electron-poor areas, which are susceptible to nucleophilic attack.

Neutral Regions (Green): Represent areas with near-zero potential.

In the MEP map of this compound, the most negative potential is expected to be concentrated around the N3 atom of the imidazole ring and the nitrogen atom of the methanamine group, due to their lone pairs of electrons. These sites are the primary centers for protonation and hydrogen bonding. Positive potential would be localized on the hydrogen atoms of the amine group and the C-H bonds. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. MD provides detailed information on the conformational dynamics and thermodynamic properties of a system, which is particularly useful for studying how a ligand interacts with a biological target like a protein. onsager.cnchemrxiv.orgacs.org

Ligand-Protein Interaction Modeling

The imidazole moiety is a common structural feature in many biologically active compounds and plays a crucial role in ligand-protein interactions. It can act as a hydrogen bond donor or acceptor and can coordinate with metal ions often found in the active sites of enzymes. nih.govnih.gov

MD simulations can be used to model the binding of this compound to a specific protein target. A typical workflow involves:

Docking: Initially, molecular docking is used to predict the preferred binding orientation of the ligand within the protein's active site.

System Setup: The resulting ligand-protein complex is placed in a simulated physiological environment, typically a box of water molecules with ions to mimic biological conditions.

Simulation: The simulation is run for a duration of nanoseconds to microseconds, tracking the trajectory of every atom.

Analysis of the MD trajectory can reveal:

Binding Stability: Root Mean Square Deviation (RMSD) is calculated to assess the stability of the ligand in the binding pocket.

Flexibility of Residues: Root Mean Square Fluctuation (RMSF) helps identify which parts of the protein are flexible or rigid upon ligand binding.

Key Interactions: The simulation allows for the detailed analysis of hydrogen bonds, hydrophobic interactions, and salt bridges between the ligand and protein over time.

Studies on other imidazole derivatives have successfully used MD simulations to understand their mechanism of action as inhibitors for enzymes like cyclooxygenase-2 (COX-2) or Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Such simulations provide critical insights into the stability and dynamics of the interactions that govern the biological activity of the compound.

Analysis of Conformational Stability

The conformational landscape of this compound is primarily dictated by the rotation around the single bond connecting the aminomethyl group to the imidazole ring. Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in identifying the stable conformers and the energy barriers between them. While specific studies on this compound are not extensively documented, analogies can be drawn from computational analyses of structurally similar molecules like histamine, which also features a flexible side chain attached to an imidazole ring. nih.govnih.gov

The key dihedral angle influencing conformational stability is that between the plane of the imidazole ring and the C-C-N plane of the aminomethyl substituent. The primary conformers are expected to be the syn and anti forms, where the amino group is positioned either towards or away from the methyl group on the imidazole ring, respectively. The relative energies of these conformers are determined by a balance of steric hindrance and potential intramolecular interactions, such as hydrogen bonding. nih.gov

Computational models can predict the relative energies of these conformers, providing insight into their population distribution at a given temperature. The energy barriers to rotation between these stable conformations can also be calculated, indicating the flexibility of the molecule. For histamine, both trans and gauche conformers have been identified as energetically favorable in different environments. mdpi.com

| Conformer | Dihedral Angle (N1-C2-Cα-Nα) | Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Syn-eclipsed | ~0° | Higher | Steric clash between the amino group and the N1-methyl group. |

| Gauche | ~60° | Lower | Potential for intramolecular hydrogen bonding between the amino group and the N3 of the imidazole ring. |

| Anti-staggered | ~180° | Lowest | Minimization of steric hindrance. |

Prediction of Molecular Interactions

The molecular structure of this compound possesses distinct features that govern its interactions with other molecules. The imidazole ring contains two nitrogen atoms: the N1-nitrogen is part of a tertiary amine due to the methyl group, while the N3-nitrogen is a potential hydrogen bond acceptor. nih.gov The primary amine of the methanamine substituent is a strong hydrogen bond donor. nih.gov

Computational methods such as the analysis of the molecular electrostatic potential (MEP) can identify the electron-rich and electron-deficient regions of the molecule, predicting the sites for electrophilic and nucleophilic attack, as well as hydrogen bonding. nih.gov The nitrogen atoms of the imidazole ring and the aminomethyl group are expected to be the primary sites for intermolecular interactions. nih.gov

These interactions are crucial in various contexts, including crystal packing, solvation, and binding to biological macromolecules. For instance, in a biological system, the aminomethyl group could form hydrogen bonds with amino acid residues like aspartate or glutamate, while the N3 of the imidazole ring could interact with hydrogen bond donors like serine or threonine.

| Molecular Feature | Interaction Type | Potential Interaction Partner |

|---|---|---|

| Aminomethyl Group (-CH2NH2) | Hydrogen Bond Donor | Oxygen or nitrogen atoms in other molecules (e.g., water, amino acid residues). |

| Imidazole Ring (N3) | Hydrogen Bond Acceptor | Hydrogen atoms from hydroxyl or amino groups. |

| Imidazole Ring (π-system) | π-π Stacking | Aromatic rings in other molecules. |

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, transition states can be located, and activation energies can be determined. This information is vital for understanding reaction kinetics and predicting the feasibility of different reaction pathways. researchgate.net

For imidazole derivatives, common reactions include electrophilic substitution on the imidazole ring and reactions involving the side chain. For instance, the oxidation of the imidazole ring by radicals like the hydroxyl radical (•OH) has been studied computationally. acs.org Such studies reveal that the reaction can proceed via different pathways, such as addition to the double bonds of the ring or hydrogen abstraction from the methyl group or the aminomethyl side chain. researchgate.net The calculated energy barriers for these pathways can help predict the major products of the reaction.

Theoretical Insights into Radical Intermediates

The formation of radical intermediates from this compound can be investigated using computational methods. Radicals can be generated through various processes, including hydrogen abstraction by other radicals or through photolytic cleavage of bonds. Theoretical calculations can predict the stability of different possible radical species.

For this compound, hydrogen abstraction could occur from the methyl group, the aminomethyl group, or the C-H bonds of the imidazole ring. The stability of the resulting radical is a key factor in determining the most likely site of abstraction. Computational studies on similar imidazole-containing compounds have explored the formation and fate of such radical intermediates. acs.org The spin density distribution in the radical, calculated using quantum chemical methods, can provide insights into its reactivity and the likely sites for subsequent reactions.

Prediction of Drug-like Profiles and Pharmacokinetic Properties

In the context of drug discovery, computational methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. aip.orgnih.gov These in silico predictions help in the early stages of drug development to assess the potential of a compound to become a viable drug candidate. For this compound, various molecular descriptors can be calculated and used in predictive models.

Properties such as lipophilicity (logP), aqueous solubility (logS), molecular weight, and the number of hydrogen bond donors and acceptors are used to evaluate compliance with rules like Lipinski's Rule of Five, which provides a general guideline for drug-likeness. aip.org More advanced computational models can predict properties like blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.govmdpi.com

| Property | Predicted Value/Range | Significance |

|---|---|---|

| Molecular Weight | ~111 g/mol | Well within the typical range for small molecule drugs (< 500 g/mol). |

| logP (Lipophilicity) | Low to moderate | Indicates good water solubility and potentially limited membrane permeability. |

| Hydrogen Bond Donors | 2 | Within the acceptable range for good oral bioavailability. |

| Hydrogen Bond Acceptors | 3 | Within the acceptable range for good oral bioavailability. |

| Aqueous Solubility | High | Favorable for formulation and absorption. aip.org |

| Blood-Brain Barrier Permeability | Likely low | The polar nature of the molecule may limit its ability to cross the blood-brain barrier. |

Academic Applications of 1 Methyl 1h Imidazol 2 Yl Methanamine and Its Derivatives

Medicinal Chemistry Research

(1-Methyl-1H-imidazol-2-yl)methanamine and its derivatives have emerged as a significant scaffold in medicinal chemistry. The imidazole (B134444) ring is a key structural component in many biologically active molecules and its derivatives are explored for a wide range of therapeutic applications. longdom.org Researchers have synthesized and evaluated numerous compounds incorporating this moiety to investigate their potential as anticancer, antimicrobial, and antioxidant agents, as well as their interactions with specific enzymes and receptors.

Anticancer Activity and Cytotoxicity Studies

The imidazole nucleus is a prominent feature in several anticancer drugs, and ongoing research continues to explore new derivatives for their cytotoxic potential against various cancer cell lines. nih.govcnr.it Studies have focused on understanding the mechanisms through which these compounds exert their anticancer effects, including their interactions with genetic material and their influence on cell cycle regulation.

A primary mechanism by which certain anticancer agents function is through direct interaction with nuclear DNA, leading to the inhibition of replication and transcription and ultimately inducing cell death. Platinum(II) complexes incorporating this compound have been investigated for this purpose.

One study described the synthesis and characterization of several new Pt(II) complexes with this compound and its derivatives. nih.gov A specific complex, designated Pt-4a, was found to readily diffuse into cancer cells and directly interact with nuclear DNA, a mechanism of action similar to the well-known chemotherapy drug, cisplatin. nih.gov The ability of such complexes to bind to DNA is a critical factor in their cytotoxic activity, making them a subject of interest for the development of new metal-based cancer therapies. nih.gov Research on other imidazole-based compounds, such as benzimidazole (B57391) Schiff base metal complexes, has also shown that these molecules can act as moderate to strong DNA binders, further highlighting the potential of the imidazole scaffold in designing DNA-targeting agents. nih.gov

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by controlling cell cycle arrest and apoptosis. The activation of p53 can lead to the induction of other regulatory proteins, such as p21, which enforces cell cycle arrest. The ability of a compound to modulate these pathways is a key indicator of its anticancer potential. researchgate.netnih.gov

In studies involving the platinum complex Pt-4a, which contains the this compound ligand, it was observed that the compound induced the expression of both p53 and p21 proteins in NCI-H460 non-small-cell lung cancer cells. nih.gov This effect was comparable to that of cisplatin, suggesting that the complex triggers a similar cell-death signaling pathway. nih.gov Further research into other imidazole derivatives, specifically sulfonamide derivatives of cis-imidazolines, has also demonstrated their ability to inhibit the interaction between p53 and its negative regulators (MDM2/MDMX), leading to p53 stabilization and the induction of p21 expression in cancer cell lines. researchgate.net

The cytotoxic effects of Pt(II) complexes containing this compound derivatives have been evaluated against various human carcinoma cell lines. The half-maximal effective concentration (EC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for these compounds.

Table 1: Cytotoxicity of Platinum(II) Complex Pt-4a and Cisplatin

| Compound | Cell Line | EC₅₀ (µM) |

|---|---|---|

| Pt-4a | NCI-H460 (Non-small-cell lung) | 172.7 |

| Cisplatin | NCI-H460 (Non-small-cell lung) | 78.3 |

Data sourced from a comparative study on the cytotoxic effects of Pt(II) complexes. nih.gov

Antimicrobial Research

The imidazole scaffold is a core component of many compounds investigated for their antimicrobial properties. longdom.org Research into derivatives of this compound has included screening for activity against various bacterial and fungal strains. For instance, studies on metal complexes of benzimidazole Schiff base ligands, which are structurally related derivatives, have shown promising broad-spectrum antibacterial effects. One copper(II) complex, in particular, displayed significant activity against all tested bacterial strains, with efficacy approaching that of the reference antibiotic, kanamycin. nih.gov This indicates that the imidazole core can be effectively modified to create potent antimicrobial agents.

Antioxidant Activity Investigations

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. Consequently, there is significant interest in identifying novel antioxidant compounds. nih.govresearchgate.net Derivatives of imidazole, particularly benzimidazoles, have been a focus of such research. nih.govresearchgate.netbohrium.com

Studies have explored the in vitro antioxidant properties of various imidazole-containing imines and acetohydrazide derivatives by measuring their ability to inhibit lipid peroxidation (LPO). nih.govbohrium.com In one study, a series of 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives were synthesized and tested. bohrium.com Most of the synthesized compounds demonstrated LPO inhibitory activity, with one derivative featuring a p-bromophenyl substituent showing 57% inhibition, a level comparable to the 65% inhibition exhibited by the standard antioxidant butylated hydroxytoluene. bohrium.com Another investigation on cyclic nitrones of the imidazole series also highlighted their pronounced inhibitory activity against oxidation. mdpi.com These findings suggest that the imidazole nucleus can serve as a valuable backbone for the development of new antioxidant agents.

Enzyme and Receptor Interaction Studies

Derivatives of this compound have been designed and synthesized to target specific enzymes and receptors involved in disease pathways. This targeted approach is a cornerstone of modern drug discovery.

In the area of receptor-targeted therapy, structure-activity relationship (SAR) studies led to the discovery of a derivative of (4-phenyl-1H-imidazol-2-yl)methanamine as a highly potent and selective non-peptidic agonist for the somatostatin (B550006) receptor 3 (SSTR3). nih.gov One compound from this series demonstrated an EC₅₀ value of 5.2 nM. nih.gov

Regarding enzyme inhibition, imidazole-based compounds have been identified as potent inhibitors of various kinases, which are critical regulators of cell signaling. A novel class of 2,4-1H-imidazole carboxamides was discovered to be potent and selective inhibitors of transforming growth factor β-activated kinase 1 (TAK1), a key enzyme in inflammatory signaling pathways. nih.gov Furthermore, other research has focused on developing imidazole-based hybrids as multi-kinase inhibitors. mdpi.com For example, certain imidazole-based pyrimidine (B1678525) hybrids were found to be selective inhibitors of human carbonic anhydrase IX and II (hCA-IX and hCA-II), enzymes that are overexpressed in many tumors. semanticscholar.org

Table 2: Enzyme and Receptor Activity of Imidazole Derivatives

| Compound Class | Target | Activity Type | Potency |

|---|---|---|---|

| (4-phenyl-1H-imidazol-2-yl)methanamine derivative (5c) | Somatostatin Receptor 3 (SSTR3) | Agonist | EC₅₀ = 5.2 nM |

| 2,4-1H-imidazole carboxamides | TAK1 Kinase | Inhibitor | Potent biochemical activity |

| Imidazole-based pyrimidine hybrids | Carbonic Anhydrase IX & II | Inhibitor | Selective inhibition |

Data compiled from studies on receptor agonists and enzyme inhibitors. nih.govnih.govsemanticscholar.org

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. The imidazole nucleus is a common feature in many pharmacologically active agents, and derivatives of this compound have been explored to understand how structural modifications influence their bioactivity. researchgate.netlongdom.org

A key aspect of SAR for imidazole derivatives involves modifications at various positions of the imidazole ring. For instance, the N(1) position is critical; the presence of a hydrogen atom versus an alkyl group like methyl can significantly alter pharmacological actions and pharmacokinetics. mdpi.com In the histidine moieties of enzymes, the imidazole ring in its free base form can act as both a proton donor and acceptor, a function that is lost upon N-alkylation. mdpi.com

In one study, a series of imidazole-coumarin conjugates linked by a thiomethylene bridge at the C(2) position of the imidazole were synthesized and evaluated for anti-Hepatitis C Virus (HCV) activity. The SAR analysis revealed several key insights:

N(1) Substitution: Conjugates with a free hydrogen atom at the N(1) position of the imidazole ring generally exhibited higher potency and selectivity compared to their N(1)-methyl analogs. mdpi.com

Coumarin (B35378) Substitution: The introduction of various substituents on the coumarin ring, such as chloro, fluoro, bromo, methyl, and methoxy (B1213986) groups, substantially increased the anti-HCV activity. mdpi.com

These findings underscore the importance of both the imidazole N(1) position and peripheral substitutions in tuning the biological profile of these derivatives. The data suggests that the N(1)-H may be crucial for interactions with biological targets, potentially through hydrogen bonding.

| Compound ID | Imidazole N(1) Substituent | Coumarin C(6') Substituent | EC₅₀ (μM) | SI (Selectivity Index) |

|---|---|---|---|---|

| 3a | -H | -H | >100 | >1 |

| 3c | -H | -Cl | 5.1 | >29 |

| 3d | -H | -Br | 8.4 | >23 |

| 3g | -CH₃ | -Cl | >100 | >1 |

Biomimetic Chelating Ligand Development

The development of chelating ligands that mimic the coordination environment of metal ions in biological systems is a significant area of research. The imidazole ring, as found in the amino acid histidine, is a ubiquitous ligand for metal ions in metalloenzymes. nih.gov The this compound structure, featuring both an imidazole nitrogen and a primary amine, serves as an excellent bidentate N,N-donor ligand, mimicking the chelating behavior of a histidine residue.

This biomimetic approach is used to design ligands for various applications, from modeling the active sites of enzymes to developing therapeutic agents. For example, siderophore-inspired multidentate ligands have been designed for actinide chelation, drawing parallels between the biochemical properties of iron(III) and plutonium(IV). nih.gov While these specific examples may use other chelating groups like hydroxypyridonates, the underlying principle of mimicking natural metal-binding scaffolds is the same. nih.gov

Derivatives of this compound can be incorporated into larger, multidentate ligand frameworks to create highly stable metal complexes. The combination of the "soft" imidazole donor and the "hard" amine donor allows for coordination with a wide range of transition metals. Research has shown that metal chelates of ligands containing imidazole and other heterocyclic moieties, such as 8-hydroxyquinoline, exhibit significant biological activities, including antifungal properties. researchgate.netresearchgate.net The chelation of metal ions like Cu²⁺, Co²⁺, Ni²⁺, and Zn²⁺ by these ligands is crucial for their biological action. researchgate.net This strategy is also explored in the development of new antiparasitic agents, where metal complexes of nitroimidazole derivatives have shown efficacy against Trypanosoma cruzi. mdpi.com

The design of these ligands often involves creating tridentate or tetradentate systems by linking two or more imidazole-amine units, enhancing the stability and selectivity of the resulting metal complexes through the chelate effect.

Catalysis

The imidazole moiety is a cornerstone of modern catalysis, primarily through its role in N-heterocyclic carbenes (NHCs), but also as a versatile N-donor ligand in transition metal complexes. Derivatives of this compound are employed in both homogeneous and heterogeneous catalysis due to their ability to fine-tune the electronic and steric properties of a metal center.

Homogeneous Catalysis Applications

In homogeneous catalysis, ligands play a critical role in stabilizing the metal center, modulating its reactivity, and inducing selectivity. nih.gov Imidazole-based ligands are highly valued for their strong σ-donor properties, which can create electron-rich metal centers that are active in various catalytic transformations. researchgate.net

Complexes derived from this compound and related structures function as effective catalysts in a range of reactions. For example, functionalized imidazolium (B1220033) salts, which can be considered precursors to NHC ligands, have been shown to be efficient catalysts for Buchwald-Hartwig type C–N cross-coupling reactions. rsc.org Furthermore, rhodium complexes of monofluorophosphite ligands have been successfully used in hydroformylation catalysis, showcasing the broad utility of tailored ligand systems in industrial processes. mdpi.com The modular synthesis of imidazole-based ligands allows for the creation of extensive libraries for screening and optimization in various catalytic processes, including asymmetric reactions like the Henry reaction, conjugate additions, and transfer hydrogenations. mdpi.com

Heterogeneous Catalysis Applications

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, circumvents this issue. researchgate.net A common strategy is the immobilization of a homogeneous catalyst onto a solid support.

Derivatives of this compound can be functionalized for covalent attachment to supports like silica (B1680970) or polymers. Alternatively, non-covalent anchoring strategies can be employed. This involves modifying the ligand with a "tag" that can bind to a solid support, allowing for reversible immobilization. nih.gov For instance, ruthenium-based olefin metathesis catalysts have been tagged at the NHC ligand, enabling their use in heterogeneous systems. This approach combines the high activity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as catalyst recyclability and reduced product contamination. nih.gov

Water Oxidation Catalysis

The development of efficient catalysts for water oxidation (O₂ evolution) is a critical component of artificial photosynthesis and hydrogen fuel production. Research in this area often draws inspiration from the oxygen-evolving complex in Photosystem II, which features a manganese-calcium cluster. Bioinspired manganese and other transition metal complexes are therefore extensively studied.

Ligands based on N-heterocycles, including imidazoles and pyrazoles, are frequently used to create synthetic models and potential catalysts for this reaction. Manganese complexes with bipyridyl-imidazole ligands have been synthesized and characterized as potential precatalysts for water oxidation. mdpi.com Similarly, copper(I) complexes with bis(pyrazol-1-ylmethyl)pyridine ligands have shown catalytic activity in both chemical and electrochemical water oxidation. rsc.org In these systems, the electronic properties of the N-heterocyclic ligand are crucial; electron-donating groups on the rings can enhance catalytic activity. rsc.org However, a significant challenge remains the stability of these complexes under the harsh oxidative conditions required for water oxidation. mdpi.com

| Complex | Ligand Substituent | Turnover Number (TON) | Turnover Frequency (TOF) (s⁻¹) |

|---|---|---|---|

| C1 | -H | 3.8 | 0.021 |

| C2 | -Me | 4.6 | 0.31 |

| C3 | t-Bu | 4.1 | 0.015 |

| C4 | -Ph | 2.3 | 0.0086 |

Hydrogenation Reactions

Hydrogenation and transfer hydrogenation are fundamental reactions in organic synthesis for the reduction of unsaturated functional groups. Chiral imidazole-based ligands have been successfully applied in asymmetric versions of these reactions to produce enantiomerically enriched alcohols and amines.

Ruthenium and manganese complexes featuring chiral imidazole-containing ligands are particularly effective. For example, manganese(I) catalysts with chiral PNN tridentate ligands incorporating an imidazole moiety have demonstrated outstanding activity and good enantioselectivity in the asymmetric hydrogenation of simple ketones. thieme-connect.com These systems operate under relatively mild conditions and show broad substrate scope. thieme-connect.com

Similarly, ruthenium(II) complexes with benzimidazole derivatives are efficient catalysts for the transfer hydrogenation of ketones, using isopropanol (B130326) as the hydrogen source. dergi-fytronix.com The electronic and steric nature of the substituents on the benzimidazole ligand significantly influences the catalyst's activity. dergi-fytronix.com The first successful catalytic asymmetric reduction of 5-membered aromatic rings like N-Boc-imidazoles has also been achieved using a chiral ruthenium catalyst with a trans-chelating bisphosphine ligand, yielding chiral imidazolines with up to 99% enantiomeric excess. acs.org

| Catalyst Loading (mol%) | Base | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 0.1 | KOH | 10 | >99 | 85.4 |

| 0.01 | KOH | 12 | 99 | 86.1 |

| 0.005 | KOH | 24 | 99 | 85.2 |

Hydrolysis Reactions

The imidazole ring, a core component of this compound, is generally stable under hydrolytic conditions. However, derivatives of this compound, particularly Schiff bases formed by the condensation of its amine group with aldehydes or ketones, can undergo hydrolysis. This reaction is typically reversible and pH-dependent, cleaving the imine (C=N) bond to regenerate the parent amine and the corresponding carbonyl compound.

In the synthesis of related imidazole compounds, hydrolysis is a key step. For instance, a practical synthetic route to 1-methyl-4-phenyl-1H-imidazol-2-amine involves a three-step sequence that includes a hydrolysis stage. researchgate.net While this pertains to the synthesis of a related amine rather than the hydrolysis of this compound itself, it highlights the role of hydrolysis in the broader chemistry of functionalized imidazoles. researchgate.net

The stability of derivatives towards hydrolysis can be influenced by substituents on the imidazole ring and the nature of the group attached to the methanamine nitrogen. For example, Schiff base derivatives of 1-methyl-1H-imidazole-2-carboxaldehyde (a closely related precursor) are central to the formation of various metal complexes used in catalysis and bioimaging. nih.govresearchgate.net The hydrolysis of these Schiff base ligands or their metal complexes can be a critical factor in their stability and reactivity in aqueous environments. The N-methyl group on the imidazole ring prevents ionization upon metal ion coordination, which can influence the hydrolytic stability of the resulting complex. nih.govresearchgate.net

Supramolecular Chemistry and Materials Science

The this compound scaffold is a versatile platform for creating advanced materials due to the coordinating ability of the imidazole ring and the reactive potential of the primary amine.

Derivatives of this compound are excellent building blocks for constructing complex supramolecular assemblies through non-covalent interactions like hydrogen bonding, π-π stacking, and metal coordination.

Schiff base derivatives, synthesized through the condensation of 1-methyl-2-imidazolecarboxaldehyde with various aminophenols, have been shown to form self-assembled supramolecular structures. nih.govresearchgate.net These O,N,N′ tridentate ligands can form dimeric species in the solid state and in solution, driven by intermolecular hydrogen bonds. researchgate.net The imidazole moiety, along with other functional groups, directs the assembly process. nih.govresearchgate.net Such assemblies are crucial in the development of coordination polymers and metal-organic frameworks (MOFs). For example, imidazole-containing ligands have been used to create cadmium-based coordination polymers where adjacent one-dimensional chains are linked into two-dimensional layers, which are further extended into a three-dimensional supramolecular polymer by hydrogen bonds and π-π stacking interactions. mdpi.com

The steric and electronic properties of these building blocks can be tuned by modifying the substituents. For instance, introducing a bulky adamantyl group onto the imidazole ring creates significant steric shielding, which can be used to study reactive intermediates in biomimetic model complexes. nih.gov

Table 1: Examples of Supramolecular Assemblies from Imidazole-Based Building Blocks

| Building Block Derivative | Type of Assembly | Key Interactions | Reference |

|---|---|---|---|

| Imidazole-phenol Schiff Bases | Dimeric Structures | Hydrogen Bonding | nih.govresearchgate.net |

| 1,4-di(1H-imidazol-4-yl)benzene | 3D Supramolecular Polymer | Metal Coordination (Cd2+), Hydrogen Bonding, π-π Stacking | mdpi.com |

| (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol | Precursor for Bulky Chelating Ligands | Steric Shielding | nih.gov |

The this compound structure can be incorporated into polymers to create functional materials with applications in catalysis, green chemistry, and more.

Polymerization: A common strategy involves modifying the core molecule to introduce a polymerizable group. For example, 2-allyloxymethyl-1-methylimidazole, a derivative, has been successfully copolymerized with methyl methacrylate (B99206) (MMA) via photopolymerization. researchgate.net The resulting copolymers (poly(MMA-co-AOMMI)) exhibit higher thermal stability compared to pure polymethyl methacrylate (PMMA), demonstrating the beneficial effect of incorporating the imidazole moiety. researchgate.net Another approach involves the quaternization of vinylimidazole derivatives to form vinylimidazolium salts, which can then be homopolymerized in aqueous solutions using free-radical initiation to yield polyions. umich.edu

Table 2: Polymerization of this compound Derivatives

| Monomer | Polymerization Method | Resulting Polymer | Key Finding | Reference |

|---|---|---|---|---|

| 2-allyloxymethyl-1-methylimidazole (AOMMI) with Methyl Methacrylate (MMA) | Photopolymerization | poly(MMA-co-AOMMI) | Copolymers have higher thermal stability than neat PMMA. | researchgate.net |

| 3-n-alkyl-1-vinylimidazolium iodides | Free Radical Initiation | Cationic Polyions | Longer side-chain polyions exhibit polysoap properties. | umich.edu |

Immobilization: The amine group of this compound provides a convenient handle for immobilization onto solid supports. This strategy is widely used to heterogenize homogeneous catalysts or ligands, which improves their stability and reusability. mdpi.com Supports can be inorganic (e.g., silica, activated carbon) or organic materials. mdpi.com Covalent binding or encapsulation within porous materials like mesoporous silica (e.g., SBA-15, MCM-41) are common techniques. mdpi.com Immobilization protects the molecular structure and can maintain or even enhance catalytic activity over repeated cycles. mdpi.com

The imidazole moiety is a key component in many fluorescent chemosensors due to its ability to coordinate with analytes and participate in various fluorescence signaling mechanisms, such as photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). mdpi.comnih.gov

Derivatives of this compound can be designed as highly sensitive and selective fluorescent probes. For instance, imidazole-based sensors have been developed for the reversible detection of cyanide (CN⁻) and mercury (Hg²⁺) ions. rsc.org In one system, the sensor's fluorescence is quenched upon binding with cyanide; the resulting complex can then be used to detect mercury ions through a metal-assisted elimination process, restoring the sensor. rsc.org The detection limits for cyanide with such sensors can reach the micromolar range. rsc.org

Furthermore, chiral imidazole derivatives have been synthesized for the enantioselective recognition of amino acids like lysine (B10760008) and phenylalanine. mdpi.com An imidazole salt probe based on a chiral H₈-BINOL scaffold showed a significant fluorescence enhancement and a distinct red shift upon binding with L-lysine, while the response to D-lysine was minimal. mdpi.com This selectivity is attributed to the specific interactions between the chiral probe and the amino acid enantiomer, where the imidazole group serves as the recognition site. mdpi.com Metal-organic frameworks (MOFs) incorporating imidazole-containing ligands have also been explored as potential luminescent probes for detecting ketone molecules. rsc.org

Table 3: Imidazole-Based Fluorescence Sensing Applications

| Sensor Type | Target Analyte | Sensing Mechanism | Key Result | Reference |

|---|---|---|---|---|

| Imidazole Derivative | Cyanide (CN⁻) and Mercury (Hg²⁺) ions | Fluorescence Quenching / Metal-Assisted Elimination | Reversible detection with detection limits of 0.8 μM and 1.2 μM for CN⁻. | rsc.org |

| Chiral Imidazole Salt (H₈-BINOL based) | Lysine and Phenylalanine Enantiomers | Enantioselective Fluorescence Enhancement / ICT | ef ratio of 2.7 for L-lysine and 5.1 for L-phenylalanine. | mdpi.com |

| Cadmium-based MOF with Imidazole Ligand | Ketone Molecules | Luminescence Probing | Potential for selective detection of ketones in various solvents. | rsc.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for (1-Methyl-1H-imidazol-2-yl)methanamine derivatives?